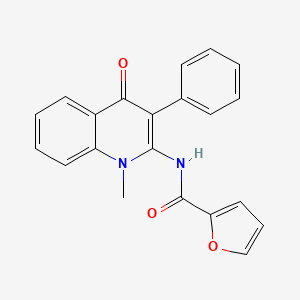

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a quinoline core substituted with a furan-2-carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the condensation of aniline, benzaldehyde, and an activated dienophile under acidic conditions.

Introduction of the Furan-2-carboxamide Group: The furan-2-carboxamide group can be introduced through a coupling reaction between the quinoline derivative and furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications in the production of dyes, pigments, and polymers are also being explored.

Mécanisme D'action

The mechanism of action of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Quinazoline: Another heterocyclic compound with similar biological activities.

Isoquinoline: A structural isomer of quinoline with distinct pharmacological properties.

Uniqueness

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is unique due to the presence of both the quinoline and furan-2-carboxamide moieties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to its simpler analogs.

Activité Biologique

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

Quinoline derivatives, including this compound, are known for their broad-spectrum biological activities. These compounds have been investigated for various therapeutic effects, including:

1. Anticancer Activity:

Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies indicate that modifications to the quinoline core can enhance anticancer efficacy.

2. Anti-inflammatory Effects:

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. A recent study highlighted its ability to alleviate symptoms in models of acute lung injury (ALI) and sepsis by modulating inflammatory pathways, particularly the NF-κB signaling pathway .

3. Antimicrobial Properties:

Quinoline derivatives have been explored for their antimicrobial activities against various pathogens, suggesting potential applications in treating infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

1. Cytokine Regulation:

The compound has been shown to inhibit the expression of pro-inflammatory cytokines in macrophage cell lines, which is crucial for managing inflammatory responses .

2. NF-kB Pathway Inhibition:

By inhibiting the activation of the NF-kB pathway, this compound reduces inflammation and improves outcomes in models of ALI and sepsis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Half-life (T1/2) | 11.8 hours |

| Bioavailability (F) | 36.3% |

These properties suggest that the compound may maintain therapeutic levels in circulation for extended periods, enhancing its potential efficacy in clinical applications .

Study on Anti-inflammatory Properties

A recent study focused on a derivative of this compound demonstrated significant anti-inflammatory effects in vivo. The derivative effectively reduced lung edema and improved survival rates in mice subjected to LPS-induced sepsis. The results indicated a clear correlation between the administration of the compound and the suppression of inflammatory markers .

Anticancer Activity Research

Another investigation into quinoline derivatives revealed that modifications to the core structure could enhance anticancer properties against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy while minimizing toxicity.

Propriétés

IUPAC Name |

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTMFRKBNODIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.